Cas no 81217-05-2 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide structure
81217-05-2 structure
Product name:N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
CAS No:81217-05-2
MF:C28H24N4O4
MW:480.514566421509
CID:1802490
PubChem ID:54713

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
    • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
    • AKOS002378974
    • N-Antipyrinyl-alpha-benzyl-1,3-dioxo-2-isoindolineacetamide
    • Oprea1_639060
    • 2-ISOINDOLINEACETAMIDE, N-ANTIPYRINYL-alpha-BENZYL-1,3-DIOXO-
    • DTXSID101001858
    • CBMicro_002606
    • CB04213
    • BIM-0002666.P001
    • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanimidic acid
    • SMSF0018461
    • 81217-05-2
    • BRN 4611802
    • Inchi: InChI=1S/C28H24N4O4/c1-18-24(28(36)32(30(18)2)20-13-7-4-8-14-20)29-25(33)23(17-19-11-5-3-6-12-19)31-26(34)21-15-9-10-16-22(21)27(31)35/h3-16,23H,17H2,1-2H3,(H,29,33)
    • InChI Key: HVCAHFJSEDFZHZ-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Computed Properties

  • Exact Mass: 480.17975526g/mol
  • Monoisotopic Mass: 480.17975526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 910
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90Ų
  • XLogP3: 4.1

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica